![molecular formula C15H13F4N3O2 B2738322 N-(5-fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide CAS No. 2380189-79-5](/img/structure/B2738322.png)
N-(5-fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and trifluoromethyl groups in the structure often enhances the compound’s metabolic stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the pyridazinone core can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Amide Formation: The final step involves coupling the pyridazinone derivative with 5-fluoro-2-methylphenylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]acetamide
- N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]butanamide
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of fluorine and trifluoromethyl groups often results in enhanced metabolic stability and bioavailability compared to similar compounds.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N3O2/c1-8-3-4-10(16)7-11(8)20-14(24)9(2)22-13(23)6-5-12(21-22)15(17,18)19/h3-7,9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPDAMYGIFANHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)N2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
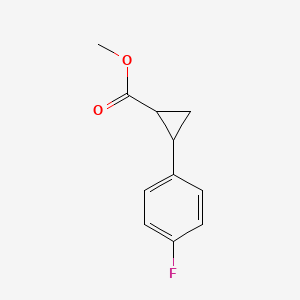
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2738241.png)
![N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2738244.png)
![3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2738245.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2738249.png)
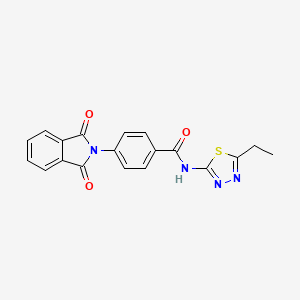
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2738252.png)
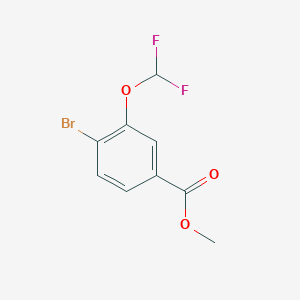
![8-(4-methoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2738256.png)
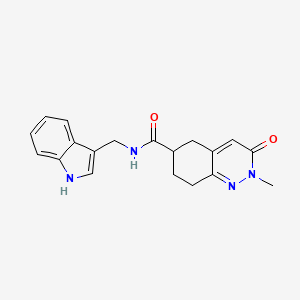
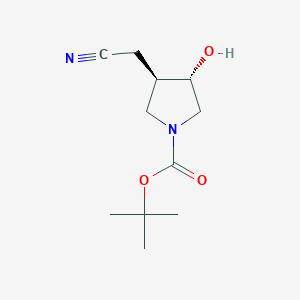
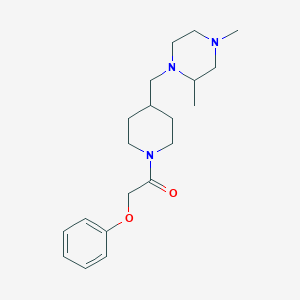
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2738261.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2738262.png)
